2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide

Description

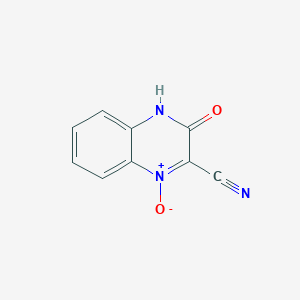

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-,1-oxide is a heterocyclic compound featuring a quinoxaline backbone substituted with a cyano group at position 2, a 3,4-dihydro-3-oxo moiety, and an N-oxide group at position 1. Its molecular formula is C₉H₅N₃O₂, with a molecular weight of 203.16 g/mol. The compound’s synthesis likely involves condensation and oxidation reactions, as inferred from related quinoxaline derivatives synthesized via phosphite-mediated cross-coupling and mercury(II) acetate oxidation .

Properties

CAS No. |

31055-87-5 |

|---|---|

Molecular Formula |

C9H5N3O2 |

Molecular Weight |

187.15 g/mol |

IUPAC Name |

1-oxido-3-oxo-4H-quinoxalin-1-ium-2-carbonitrile |

InChI |

InChI=1S/C9H5N3O2/c10-5-8-9(13)11-6-3-1-2-4-7(6)12(8)14/h1-4H,(H,11,13) |

InChI Key |

HGHODFAPYLOKNP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(=[N+]2[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via o-Nitroaniline and Cyanoacetic Acid Route

One of the principal synthetic routes to 2-Quinoxalinecarbonitrile, 3,4-dihydro-3-oxo-, 1-oxide involves the reaction of an appropriately substituted o-nitroaniline with cyanoacetic acid to form a ring-substituted cyano-o-nitroacetanilide intermediate. This intermediate undergoes base-induced cyclization in pyridine to yield the 3,4-dihydro-3-oxo-2-quinoxalinecarbonitrile 1-oxide, which can be further reduced to the corresponding 2-quinoxalinone using sodium dithionite.

- This method avoids the formation of isomeric mixtures common in other synthetic routes and provides a more unambiguous pathway to the target compound.

- The base-induced cyclization step is critical for ring closure and the formation of the N-oxide functionality.

- Reduction with sodium dithionite selectively converts the N-oxide to the quinoxalinone when desired.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | o-Nitroaniline + cyanoacetic acid | Cyano-o-nitroacetanilide | Ring-substituted intermediate |

| 2 | Base (pyridine) | 3,4-Dihydro-3-oxo-2-quinoxalinecarbonitrile 1-oxide | Cyclization and N-oxide formation |

| 3 | Sodium dithionite (reduction) | 2-Quinoxalinone | Optional reduction step |

This synthetic approach is described in US Patent US3979387A and is considered a reliable method for preparing the compound with high regioselectivity and yield.

Chlorination and Subsequent Functionalization of Quinoxalinones

Another preparative strategy involves the initial formation of quinoxalinones, which are then chlorinated at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl3) to form 2-chloroquinoxaline derivatives. These intermediates can then be subjected to nucleophilic substitution reactions to introduce the carbonitrile or other functional groups.

- This method requires careful control of reaction conditions to avoid mixtures of isomeric products.

- The chlorination step is typically performed under reflux in solvents like chloroform.

- Subsequent substitution reactions can be tailored to introduce various substituents, including sulfur or nitrogen nucleophiles.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Quinoxalinone + POCl3 | 2-Chloroquinoxaline | Chlorination at C-2 position |

| 2 | Nucleophile (e.g., dithiocarbamate) | Substituted quinoxaline derivative | Functionalization at C-2 |

This approach is exemplified in the synthesis of quinoxaline-2(1H)-thione derivatives, where chlorination is followed by reaction with dithiocarbamate salts to yield biologically active compounds.

Beirut Cyclization of Benzofuroxans

The Beirut reaction is a well-established method for synthesizing quinoxaline 1,4-dioxides, which are structurally related to the target compound. This method involves the heterocyclization of benzofuroxans with enols or enamines, leading to the formation of quinoxaline N-oxide derivatives.

- The reaction proceeds via the opening of benzofuroxan intermediates and subsequent cyclization.

- Water elimination steps lead to the formation of the quinoxaline 1,4-dioxide core.

- This method allows for the introduction of various substituents at different positions on the quinoxaline ring.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Benzofuroxan + enol/enamine | Intermediate dihydroxyquinoxaline | Cyclization via Beirut reaction |

| 2 | Dehydration | Quinoxaline 1,4-dioxide | Formation of N-oxide functionalities |

This synthetic route is currently the main preparative method for quinoxaline 1,4-dioxides and has been demonstrated to be effective for various substituted derivatives.

Acid-Promoted Direct Amidation at C-3 Position

A recent green chemistry approach involves the acid-promoted direct amidation of quinoxalin-2(1H)-ones at the C-3 position using isocyanides in aqueous media.

- The reaction uses aqueous perchloric acid and isocyanides as carbamoylation reagents.

- The process is environmentally friendly, employing water as the solvent.

- The reaction proceeds via protonation of the quinoxalinone, nucleophilic attack by isocyanide, and subsequent oxidation by air to yield the carbamoylated product.

- This method offers moderate to good yields (72–81%) and can be scaled up without significant loss of efficiency.

| Step | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|

| 1 | Quinoxalin-2(1H)-one + isocyanide + HClO4 | Protonated intermediate | Acid-promoted electrophilic activation |

| 2 | Nucleophilic attack by isocyanide | Hydroxyimine intermediate | Formation of oxonium ion |

| 3 | Oxidation by air | 3-Carbamoylquinoxalin-2(1H)-one | Final amidation product |

This method expands the toolbox for functionalizing quinoxaline derivatives, potentially applicable to the preparation of related N-oxide compounds.

Comparative Table of Preparation Methods

Summary of Research Results and Notes

- The o-nitroaniline and cyanoacetic acid method provides a robust route to the target compound with control over isomer formation, as detailed in patent literature.

- Chlorination of quinoxalinones followed by nucleophilic substitution enables the introduction of diverse functional groups, including sulfur-containing moieties, which can influence biological activity.

- The Beirut cyclization remains the cornerstone for synthesizing quinoxaline N-oxides, including 1,4-dioxides, offering a mechanistically interesting and versatile approach.

- The acid-promoted direct amidation method represents an innovative, environmentally friendly strategy for functionalizing quinoxalinones, with potential for scale-up and application in drug synthesis.

- Across methods, the choice of synthetic route depends on the desired substitution pattern, functional group tolerance, and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carbonitrile group under mild conditions.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with additional oxo or hydroxyl groups.

Reduction: Formation of 3-hydroxy-2-quinoxalinecarbonitrile.

Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-quinoxalinecarbonitrile exhibit significant antimicrobial properties. Studies have shown that compounds within this class can act against a range of pathogens, including bacteria and fungi. For example, quinoxaline derivatives have been documented to possess antibacterial and antifungal activities due to their ability to inhibit essential cellular processes in microorganisms .

Anticancer Properties

The compound's N-oxide functionality has been linked to cytotoxic effects against various cancer cell lines. Investigations into quinoxaline derivatives have revealed their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest . For instance, specific derivatives have demonstrated effectiveness against breast cancer and leukemia cells.

Neuroprotective Effects

Recent studies indicate that certain quinoxaline derivatives may offer neuroprotective benefits. They are being explored for their potential role in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Agricultural Applications

Pesticidal Activity

The unique chemical structure of 2-quinoxalinecarbonitrile allows it to interact with biological targets in pests. Research has shown that quinoxaline derivatives can function as effective pesticides by inhibiting key metabolic pathways in insects and other agricultural pests. This application is particularly valuable in developing sustainable pest management solutions.

Materials Science

Polymer Chemistry

In materials science, 2-quinoxalinecarbonitrile has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

-

Anticancer Activity Study

A study published in Pharmaceutical Research highlighted the synthesis of a series of quinoxaline derivatives based on 2-quinoxalinecarbonitrile. The results indicated that these compounds exhibited significant cytotoxicity against multiple cancer cell lines, suggesting potential for further development as anticancer drugs . -

Pesticidal Efficacy Research

Research conducted by agricultural scientists demonstrated that certain derivatives of 2-quinoxalinecarbonitrile showed promising results as insecticides against common agricultural pests like aphids and whiteflies. The study emphasized the need for further field trials to evaluate efficacy and safety in real-world conditions. -

Polymer Development Case Study

A recent project focused on incorporating 2-quinoxalinecarbonitrile into polymer blends aimed at enhancing material properties for industrial applications. The findings revealed improved thermal stability and mechanical strength compared to conventional polymers, indicating a successful application in material science .

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbonitrile,3,4-dihydro-3-oxo-, 1-oxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Physicochemical and Functional Properties

- Solubility: The dihydro-oxo group in the target compound likely improves solubility in polar solvents (e.g., DMF, THF) compared to the methyl-substituted analog, which is more lipophilic (LogP = 1.84) .

- Stability: Thermolytic decomposition observed in 2-azidoquinoxaline 1-oxide (yielding benzimidazoles) suggests that the target compound may degrade under high temperatures, unlike the more stable s-triazoloquinoxalines .

- Reactivity: The cyano group in quinoxalines facilitates nucleophilic substitution reactions, whereas carboxamide groups in quinolines enable hydrogen bonding, critical for biological activity .

Pharmacological and Industrial Relevance

- Quinoxaline Derivatives: Known for applications in materials science and medicinal chemistry, quinoxalines with N-oxide groups exhibit enhanced metabolic stability and antimicrobial activity .

- Quinoline Analogs: 4-Oxo-1,4-dihydroquinoline-3-carboxamides are explored as kinase inhibitors, leveraging their carboxamide moiety for target binding .

- Triazoloquinoxalines: These compounds show promise in optoelectronics due to extended π-conjugation from the fused triazole ring .

Research Findings and Implications

- Synthetic Challenges: The target compound’s dihydro-oxo group complicates purification, necessitating chromatographic techniques, whereas methyl-substituted analogs are more straightforward to isolate .

- Thermal Sensitivity: Decomposition risks under thermolytic conditions (as seen in ) may limit industrial applications compared to thermally stable triazoloquinoxalines .

Biological Activity

2-Quinoxalinecarbonitrile, 3,4-dihydro-3-oxo-, 1-oxide (CAS No. 31055-87-5) is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique structure that includes a quinoxaline ring fused with a carbonitrile group and an N-oxide functional group. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-quinoxalinecarbonitrile is , with a molecular weight of approximately 187.15 g/mol. The compound features a bicyclic framework that enhances its chemical reactivity and biological interactions. The presence of the N-oxide group is particularly notable as it facilitates various transformations and biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅N₃O₂ |

| Molecular Weight | 187.15 g/mol |

| Melting Point | 265 °C |

| Density | 1.47 g/cm³ (predicted) |

Biological Activities

Research indicates that compounds within the quinoxaline class, particularly those with N-oxide functionalities, exhibit a range of biological activities:

- Antimicrobial Activity : Quinoxaline derivatives have shown promising antimicrobial properties. For instance, studies on quinoxaline 1,4-dioxides revealed high activity against various bacterial strains, including Mycobacterium tuberculosis . The N-oxide fragment is crucial for this activity.

- Antitumor Activity : Compounds similar to 2-quinoxalinecarbonitrile have been evaluated for their antitumor effects. Some derivatives demonstrated significant cytotoxicity against cancer cell lines comparable to established chemotherapeutics like doxorubicin .

- Antifungal Activity : In vitro studies have also highlighted antifungal properties among certain quinoxaline derivatives, suggesting potential applications in treating fungal infections .

- Mechanisms of Action : The mechanisms underlying these activities often involve the generation of reactive oxygen species (ROS) and the inhibition of key enzymes involved in cellular proliferation and survival .

Case Studies

Study on Antimycobacterial Activity : A study conducted on various quinoxaline derivatives indicated that specific structural modifications could enhance their efficacy against multidrug-resistant strains of M. tuberculosis. The presence of electron-withdrawing groups in certain positions significantly improved their minimum inhibitory concentration (MIC) values .

Antitumor Evaluation : Research evaluating the cytotoxic effects of quinoxaline derivatives on prostate cancer cells showed that modifications leading to increased N-oxide content enhanced their antitumor potency. Compounds were tested against PC3 cell lines, revealing IC50 values that suggest strong potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-quinoxalinecarbonitrile can be influenced by several factors:

- Functional Groups : The presence and position of functional groups such as carbonitriles and N-oxides significantly affect the compound's reactivity and interaction with biological targets.

- Substituents on the Quinoxaline Ring : Variations in substituents can lead to changes in solubility, stability, and overall biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-quinoxalinecarbonitrile derivatives, and how can their purity and structural integrity be validated?

- Methodological Answer : The compound and its analogs are typically synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine derivatives are generated by reacting hydrazine hydrate with 3-oxo-3,4-dihydroquinoxaline precursors in ethanol, followed by purification via column chromatography (e.g., dichloromethane/methanol 97:3) . Structural validation employs IR spectroscopy (e.g., C≡N stretch at ~2220 cm⁻¹) and NMR (e.g., ¹H-NMR signals for aromatic protons in the δ 7.2–8.1 ppm range). Mass spectrometry confirms molecular ion peaks .

Q. How are cytotoxicity and enzyme inhibition activities of quinoxalinecarbonitrile derivatives evaluated experimentally?

- Methodological Answer : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ values calculated to quantify potency . For enzyme inhibition (e.g., EGFR or COX-2), in vitro assays measure the compound’s ability to block substrate conversion (e.g., ELISA-based detection of phosphorylated EGFR or prostaglandin E₂ levels) . Controls include untreated cells and reference inhibitors (e.g., gefitinib for EGFR).

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for hypoxia-targeting quinoxalinecarbonitrile derivatives?

- Methodological Answer : Discrepancies often arise from metabolic stability or tissue penetration limitations. To address this:

- Perform pharmacokinetic profiling (e.g., plasma half-life via LC-MS) to assess bioavailability .

- Use hypoxia-inducible factor (HIF)-1α reporter assays to confirm target engagement in vivo .

- Compare reduction potentials (e.g., cyclic voltammetry) to evaluate bioreductive activation under hypoxic vs. normoxic conditions .

- Cross-validate with isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolite formation .

Q. How can computational methods optimize the design of dual EGFR/COX-2 inhibitors based on quinoxalinecarbonitrile scaffolds?

- Methodological Answer :

- Docking studies : Use software like Discovery Studio to model interactions with EGFR (PDB: 1M17) and COX-2 (PDB: 3LN1). Key residues for hydrogen bonding (e.g., EGFR’s Met793) and hydrophobic pockets (e.g., COX-2’s Val523) guide substituent placement .

- QSAR modeling : Train models on IC₅₀ data to correlate substituent electronegativity (e.g., pyrazole vs. oxadiazole groups) with inhibitory potency .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier penetration or CYP450 interactions to prioritize candidates .

Q. What experimental protocols ensure regioselectivity in synthesizing quinoxalinecarbonitrile 1,4-di-N-oxide derivatives?

- Methodological Answer :

- Reaction conditions : Use dry tetrahydrofuran (THF) and stoichiometric excess of carbonyl chloride (1:1.2 ratio) to favor amide formation at the 3-position .

- Temperature control : Stirring at 25–30°C minimizes side reactions (e.g., over-oxidation) .

- Purification : Column chromatography (toluene/dioxane 6:4) isolates the desired regioisomer, confirmed by ¹³C-NMR shifts at ~160 ppm for the nitrile carbon .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in radical-mediated cytotoxicity studies of quinoxalinecarbonitrile derivatives?

- Methodological Answer :

- Mechanistic validation : Use electron paramagnetic resonance (EPR) to detect radical intermediates (e.g., semiquinone radicals) under bioreductive conditions .

- Redox profiling : Compare one-electron reduction potentials (E₁) to differentiate compounds that generate cytotoxic radicals (E₁ < -400 mV) vs. non-toxic metabolites .

- Hypoxia specificity : Validate using clonogenic assays under controlled O₂ levels (e.g., 0.1% O₂ for hypoxia vs. 21% O₂ for normoxia) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.